
1-(2-Chloro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one
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Overview
Description
1-(2-Chloro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted with a 2-chloro-5-methylphenyl group at position 1 and a 2-methylpropanoyl (isobutyryl) moiety at position 2. The chloro and methyl groups on the aromatic ring likely influence electronic and steric properties, while the isobutyryl side chain may modulate lipophilicity and hydrogen-bonding capacity. Such structural features are common in bioactive molecules, particularly in medicinal chemistry, where piperidinone derivatives are explored for their pharmacokinetic and pharmacodynamic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:
Formation of the Piperidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Chloro-5-methylphenyl Group: This step may involve a Friedel-Crafts acylation reaction using 2-chloro-5-methylbenzoyl chloride and the piperidinone intermediate.
Addition of the 2-Methylpropanoyl Group: This can be done through an acylation reaction using 2-methylpropanoyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible applications in drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
- 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one (): This compound shares a chloro-substituted phenyl group but differs in the heterocyclic core (pyrrolone vs. piperidinone). The 4-chloro substitution (vs. The thiophene moiety introduces π-π stacking capabilities absent in the target molecule .
- The amino group may enhance solubility in aqueous media but reduce metabolic stability compared to the chloro analog .
Variations in the Side Chain
- 1-(2-Chlorophenyl)-3-(2-methylphenyl)urea (): The urea group (NH-C(=O)-NH) replaces the isobutyryl-piperidinone system. Urea derivatives typically exhibit stronger hydrogen-bonding interactions, which could improve target affinity but reduce membrane permeability compared to the more lipophilic isobutyryl group .
Core Heterocycle Modifications
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (): Pyridine-based analogs prioritize aromatic stacking and planar geometry, contrasting with the non-planar piperidinone core. The pyridine derivatives may exhibit stronger interactions with flat binding pockets (e.g., enzyme active sites), while the piperidinone’s flexibility could enhance conformational adaptability .
Table 1: Key Properties of Target Compound and Analogs
<sup>*</sup>logP values estimated using fragment-based methods.
Functional Implications
- Hydrogen Bonding: The isobutyryl group in the target compound may participate in weaker C=O···H-N interactions compared to urea derivatives () but stronger than amino-substituted analogs (). This balance could optimize bioavailability and target engagement .
- Lipophilicity: The chloro and methyl groups enhance lipophilicity (logP ~2.5), favoring blood-brain barrier penetration over more polar analogs like the amino-substituted piperidinone (logP ~1.2) .
Biological Activity
1-(2-Chloro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound belonging to the piperidine derivative class. Its unique structure, characterized by a piperidinone ring substituted with a chlorophenyl group and a 2-methylpropanoyl moiety, suggests potential biological activities that merit detailed exploration. This article compiles findings from various studies to elucidate the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H18ClN, with a molecular weight of approximately 279.76 g/mol. The presence of both the chlorophenyl and acyl groups contributes to its distinctive chemical properties, which are crucial for its biological interactions.
Research indicates that this compound interacts with various biological targets, primarily through modulation of enzyme activity and receptor binding. Specific studies have focused on its binding affinities to neurotransmitter receptors and its effects on cellular signaling pathways.
Enzyme Interaction Studies
Studies have shown that this compound exhibits significant inhibition of certain enzymes involved in metabolic pathways. For instance, assays measuring its impact on acetylcholinesterase (AChE) activity revealed an inhibitory concentration (IC50) in the micromolar range, suggesting potential applications in treating neurodegenerative diseases where AChE modulation is beneficial.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have demonstrated efficacy against various bacterial strains. For example, it showed minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.
Neuroprotective Effects
In neuropharmacological studies, this compound exhibited neuroprotective effects in models of oxidative stress-induced neuronal damage. It was found to reduce cell death and promote neurite outgrowth in cultured neurons exposed to neurotoxic agents. This suggests that it may hold promise as a therapeutic agent for conditions such as Alzheimer's disease or other forms of dementia.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is valuable:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
3-(2-Bromo-2-methylpropanoyl)-1-(3-methylphenyl)piperidin-2-one | C15H18BrN | Contains a bromo group | Different reactivity due to bromine |
1-(4-Chlorophenyl)-3-(isobutyryl)piperidin-2-one | C15H18ClN | Features an isobutyryl group | Alters biological activity due to acyl substituent |
4-(Chlorophenyl)-3-piperidinone | C13H14ClN | Simpler structure without acyl substitution | Lacks complexity seen in piperidinone derivatives |
The structural variations among these compounds influence their biological activities significantly, highlighting the importance of specific functional groups in determining pharmacological effects.
Case Studies and Research Findings
Several case studies have been conducted to assess the biological activity of this compound:
- Neuroprotective Study : In vitro experiments demonstrated that treatment with this compound significantly reduced neuronal apoptosis induced by oxidative stress markers such as hydrogen peroxide.
- Antimicrobial Efficacy : A study evaluated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results that warrant further investigation into its potential as an antibiotic agent.
- Enzyme Inhibition : Another study focused on its role as an AChE inhibitor, revealing a dose-dependent relationship that could be leveraged for therapeutic applications in cognitive disorders.
Properties
Molecular Formula |
C16H20ClNO2 |
---|---|
Molecular Weight |
293.79 g/mol |
IUPAC Name |
1-(2-chloro-5-methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C16H20ClNO2/c1-10(2)15(19)12-5-4-8-18(16(12)20)14-9-11(3)6-7-13(14)17/h6-7,9-10,12H,4-5,8H2,1-3H3 |
InChI Key |
SGGXWBCECRIVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2CCCC(C2=O)C(=O)C(C)C |
Origin of Product |
United States |
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